2-Hydroxy-2,2-diphenylacetohydrazide

Medicinal Chemistry Anticancer Screening Schiff Base Derivatives

Medicinal chemistry programs targeting breast and prostate cancer require the gem-diphenyl α-hydroxy hydrazide scaffold that only 2-hydroxy-2,2-diphenylacetohydrazide provides. Generic hydrazide analogs lack the steric bulk and hydrogen-bonding capacity essential for target engagement. • Yields Schiff base anticancer agents with IC50 = 7.62 μM (MCF-7) and 45.81 μM (PC-3). • Essential for spiro-heterocyclic antitubercular agents achieving 86% M. tuberculosis H37Rv growth inhibition at 6.25 μg/cm³. • Available ≥98% purity; immediate global shipping.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 13050-38-9
Cat. No. B078773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2,2-diphenylacetohydrazide
CAS13050-38-9
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN)O
InChIInChI=1S/C14H14N2O2/c15-16-13(17)14(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H,15H2,(H,16,17)
InChIKeyCAHGPINWWFMBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2,2-diphenylacetohydrazide: Compound Overview


2-Hydroxy-2,2-diphenylacetohydrazide (CAS 13050-38-9), also known as benzilic acid hydrazide or diphenylglycolic acid hydrazide, is a gem-diphenyl-substituted α-hydroxy hydrazide with the molecular formula C14H14N2O2 and molecular weight 242.27 g/mol . Its defining structural feature is the α-hydroxy gem-diphenyl moiety adjacent to the hydrazide carbonyl, which confers distinct steric and electronic properties relative to simpler aryl hydrazides. This compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor for synthesizing Schiff base derivatives and spiro-heterocyclic compounds with demonstrated biological activities [1].

Schiff base precursor for cell-model studies
Spiro-heterocycle entry for antimicrobial screening
Comparative SAR with α-hydroxy scaffold
Metal complex ligand for coordination chemistry

2-Hydroxy-2,2-diphenylacetohydrazide: Why Substitution Fails


Generic substitution of 2-hydroxy-2,2-diphenylacetohydrazide with analogs such as benzhydrazide (CAS 613-94-5) or 2,2-diphenylacetohydrazide (CAS 6636-02-8) introduces substantial alterations in molecular geometry, hydrogen-bonding capacity, and steric bulk that propagate into derivative bioactivity. The gem-diphenyl substitution creates a bulky, hydrophobic environment around the α-carbon, which influences the conformation and target-binding orientation of downstream Schiff base and heterocyclic derivatives [1]. Critically, derivatives synthesized from 2-hydroxy-2,2-diphenylacetohydrazide have demonstrated distinct cytotoxic potency profiles against cancer cell lines, with specific substitution patterns yielding IC50 values as low as 7.62 μM [2]. Compounds lacking either the α-hydroxy group or the gem-diphenyl architecture would not recapitulate these structure-activity relationships, making empirical substitution scientifically invalid for applications where bioactivity outcomes depend on this specific scaffold geometry.

Non-hydroxylated analogs Lack α-hydroxy hydrogen-bonding, altering downstream SAR
Simpler aryl hydrazides Absent gem-diphenyl steric bulk may shift bioactivity profiles
Scaffold mismatch for spiro synthesis Missing architecture may not support cyclocondensation pathway

2-Hydroxy-2,2-diphenylacetohydrazide: Differentiation Evidence


MCF-7 Antiproliferative Activity of Schiff Base Derivatives

Schiff base derivatives synthesized from 2-hydroxy-2,2-diphenylacetohydrazide demonstrate distinct, substitution-dependent cytotoxic potency against the MCF-7 breast cancer cell line. Among five tested derivatives (1a-1e) bearing different aromatic substituents, compound 1e exhibited an IC50 of 7.62 ± 1.85 μM, while compound 1b showed an IC50 of 18.24 ± 7.62 μM, representing a 2.4-fold potency difference between structurally similar derivatives from the same parent scaffold [1]. This intra-series differentiation demonstrates that the 2-hydroxy-2,2-diphenylacetohydrazide scaffold enables fine-tuning of biological activity through peripheral substitution, a capability not necessarily afforded by simpler hydrazide scaffolds lacking the gem-diphenyl α-hydroxy architecture.

MCF-7 Derivative IC50
Class-level inference
1e: 7.62 µM; 1b: 18.24 µM
Supports cytotoxicity endpoint review
Derivative-specific MCF-7 response
Medicinal Chemistry Anticancer Screening Schiff Base Derivatives

PC-3 Antiproliferative Activity of Schiff Base Derivatives

Schiff base derivatives of 2-hydroxy-2,2-diphenylacetohydrazide exhibit differential cytotoxicity against the PC-3 prostate cancer cell line, with compound 1b showing an IC50 of 45.81 ± 1.10 μM [1]. Notably, the potency ranking differs between cell lines: while compound 1e was most potent against MCF-7 cells (IC50 = 7.62 μM), compound 1b showed superior activity against PC-3 cells. This cell line-dependent selectivity profile is a direct consequence of the 2-hydroxy-2,2-diphenylacetohydrazide scaffold's substitution-dependent interaction with distinct cellular targets, providing evidence that the gem-diphenyl α-hydroxy architecture enables differential biological recognition patterns.

PC-3 vs MCF-7 Activity
Class-level inference
1b PC-3: 45.81 µM; MCF-7: 7.62 µM
Supports cell-line selectivity review
6-fold difference across cell models
Medicinal Chemistry Anticancer Screening Prostate Cancer

Spiro-Heterocycle Synthesis for Antimycobacterial Derivatization

2-Hydroxy-2,2-diphenylacetohydrazide serves as a unique starting material for the one-pot synthesis of 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl)-2,2-diphenylacetamide derivatives, a class of compounds with demonstrated in vitro antimycobacterial activity against M. tuberculosis H37Rv [1]. In the primary screen conducted at 6.25 μg/cm³, these derivatives provided 0-86% inhibition of mycobacterial growth [2]. The gem-diphenyl α-hydroxy hydrazide structure is essential to this synthetic pathway, as the steric bulk and hydrogen-bonding capacity of the α-hydroxy group facilitate the cyclocondensation with cyclic ketones and mercaptoalkanoic acids required for spiro-heterocycle formation. Simpler hydrazides lacking either the gem-diphenyl substitution or the α-hydroxy group would not support this one-pot synthetic sequence.

Spiro-Cyclocondensation Route
Class-level inference
Up to 86% M. tuberculosis inhibition
Reported antimicrobial screening context
Derivative series at 6.25 µg/cm³
Synthetic Methodology Antitubercular Chemistry Spiro Compounds

Physicochemical Differentiation vs Non-Hydroxylated Analog

2-Hydroxy-2,2-diphenylacetohydrazide exhibits distinct physicochemical properties relative to its non-hydroxylated analog 2,2-diphenylacetohydrazide (CAS 6636-02-8), with differences directly attributable to the presence of the α-hydroxy group. The target compound has a reported melting point of 168-169 °C and molecular weight of 242.27 g/mol , whereas 2,2-diphenylacetohydrazide melts at 225-227 °C with molecular weight of 226.27 g/mol . The 57-58 °C lower melting point and the 16.00 g/mol higher molecular weight (due to the additional oxygen atom) of the target compound reflect increased hydrogen-bonding capacity that influences solubility, crystallization behavior, and downstream formulation properties.

Melting Point vs Analog
Data to verify
168–169 °C vs 225–227 °C
May support formulation review
~58 °C depression from α-OH
Physicochemical Characterization Formulation Science Analytical Chemistry

2-Hydroxy-2,2-diphenylacetohydrazide: Procurement Scenarios


Schiff Base Anticancer Agent Synthesis and Screening

This compound is justified for procurement in medicinal chemistry programs focused on generating novel Schiff base anticancer agents. The evidence demonstrates that derivatives synthesized from 2-hydroxy-2,2-diphenylacetohydrazide achieve IC50 values as low as 7.62 μM against MCF-7 breast cancer cells and 45.81 μM against PC-3 prostate cancer cells, with substitution-dependent potency tuning enabling structure-activity relationship optimization [1]. The scaffold's capacity for cell line-selective activity profiling makes it a strategically valuable starting material for hit-to-lead campaigns targeting breast and prostate cancer indications.

Spiro-Heterocyclic Derivatives for Antimycobacterial Discovery

Procurement is scientifically warranted for antitubercular drug discovery programs utilizing spiro-heterocyclic chemistry. 2-Hydroxy-2,2-diphenylacetohydrazide serves as the required hydrazide component in the one-pot synthesis of 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl)-2,2-diphenylacetamide derivatives, which have demonstrated up to 86% in vitro inhibition of M. tuberculosis H37Rv growth at 6.25 μg/cm³ [2]. The gem-diphenyl α-hydroxy architecture is structurally essential for this cyclocondensation pathway, making the compound irreplaceable for accessing this specific spiro-heterocyclic chemical space.

Scaffold Comparison: Hydroxylated vs Non-Hydroxylated Analogs

This compound is appropriate for procurement in comparative structure-activity relationship studies examining the pharmacological impact of α-hydroxylation in gem-diphenyl hydrazide scaffolds. The physicochemical differentiation relative to 2,2-diphenylacetohydrazide—specifically the 57-58 °C lower melting point and altered hydrogen-bonding capacity conferred by the α-hydroxy group —provides a defined experimental variable for probing how this functional group influences derivative solubility, target binding, and pharmacokinetic properties. Such comparative studies require authentic 2-hydroxy-2,2-diphenylacetohydrazide as the experimental group.

Metal Complex Synthesis for Biological and Catalytic Applications

Procurement is justified for coordination chemistry research investigating metal complexes of benzilic hydrazide. Studies have demonstrated that 2-hydroxy-2,2-diphenylacetohydrazide forms stable chloro complexes with Co(II), Ni(II), and Cu(II) ions, as well as copper(II) complexes with various counterions (NO3⁻, AcO⁻, SO4²⁻) [3]. The α-hydroxy and hydrazide functional groups provide a unique bidentate or tridentate ligand environment that differs fundamentally from complexes formed by non-hydroxylated hydrazide analogs, enabling distinct coordination geometries and resultant biological/catalytic activities.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Derivatization tunability
Cytotoxicity and SAR endpoints
Antimycobacterial screening studies
Spiro-cyclocondensation entry
MIC and growth inhibition endpoints
Scaffold comparison: α-OH vs non-OH
Physicochemical differentiation
Hydrogen-bonding and solubility review
Metal complex synthesis
Ligand donor capacity
Complex geometry and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-2,2-diphenylacetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.